molecular formula C17H16BrN3O2 B296642 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine

2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B296642
M. Wt: 374.2 g/mol
InChI Key: DHAVRAFTIHOFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a brominated phenoxy group, a pyridine ring, and an oxadiazole moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting with the bromination of 4-propan-2-ylphenol to form 2-bromo-4-propan-2-ylphenol. This intermediate is then reacted with chloromethylpyridine under basic conditions to yield the corresponding ether. The final step involves the cyclization of this intermediate with a nitrile oxide to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine moiety.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like amines or thiols.

Scientific Research Applications

2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-{[2-bromo-4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

5-[(2-bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H16BrN3O2/c1-11(2)12-6-7-15(13(18)9-12)22-10-16-20-17(21-23-16)14-5-3-4-8-19-14/h3-9,11H,10H2,1-2H3

InChI Key

DHAVRAFTIHOFPT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=N3)Br

Origin of Product

United States

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